2-[(2-Hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)(5-nitrofuran-2-yl)methyl]-5,5-dimethylcyclohexane-1,3-dione
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Overview
Description
2-[(2-Hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)(5-nitrofuran-2-yl)methyl]-5,5-dimethylcyclohexane-1,3-dione is a complex organic compound characterized by its unique structure, which includes a cyclohexane ring, a nitrofuran moiety, and multiple hydroxyl and ketone groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)(5-nitrofuran-2-yl)methyl]-5,5-dimethylcyclohexane-1,3-dione typically involves multi-step organic reactions. One common approach is the condensation of a cyclohexanone derivative with a nitrofuran aldehyde under basic conditions, followed by cyclization and oxidation steps to introduce the necessary functional groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
2-[(2-Hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)(5-nitrofuran-2-yl)methyl]-5,5-dimethylcyclohexane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids.
Reduction: The nitro group can be reduced to an amine.
Substitution: The nitrofuran moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted nitrofuran derivatives.
Scientific Research Applications
2-[(2-Hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)(5-nitrofuran-2-yl)methyl]-5,5-dimethylcyclohexane-1,3-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-[(2-Hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)(5-nitrofuran-2-yl)methyl]-5,5-dimethylcyclohexane-1,3-dione involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in oxidative stress and inflammation.
Pathways Involved: It can modulate pathways related to cell proliferation, apoptosis, and immune response.
Comparison with Similar Compounds
Similar Compounds
- 3-Hydroxy-2-[(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)(thiophen-3-yl)methyl]-5,5-dimethylcyclohex-2-en-1-one
- 2-[(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)(4-hydroxy-3-methoxyphenyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione
Uniqueness
2-[(2-Hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)(5-nitrofuran-2-yl)methyl]-5,5-dimethylcyclohexane-1,3-dione is unique due to the presence of the nitrofuran moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C21H25NO7 |
---|---|
Molecular Weight |
403.4 g/mol |
IUPAC Name |
2-[(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-(5-nitrofuran-2-yl)methyl]-5,5-dimethylcyclohexane-1,3-dione |
InChI |
InChI=1S/C21H25NO7/c1-20(2)7-11(23)17(12(24)8-20)19(15-5-6-16(29-15)22(27)28)18-13(25)9-21(3,4)10-14(18)26/h5-6,17,19,25H,7-10H2,1-4H3 |
InChI Key |
ZTQOCHAOTLVTKI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)C(C(=O)C1)C(C2=CC=C(O2)[N+](=O)[O-])C3=C(CC(CC3=O)(C)C)O)C |
Origin of Product |
United States |
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